molecular formula C24H20FN3O4S2 B14983973 (2-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

(2-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cat. No.: B14983973
M. Wt: 497.6 g/mol
InChI Key: ZJNDUTMBZDXEFQ-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a combination of benzenesulfonyl, thiophene, oxazole, and fluorobenzoyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzene derivatives.

    Substitution: Formation of substituted fluorobenzoyl derivatives.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(BENZOYL)PIPERAZINE: Lacks the fluorine atom, which may affect its biological activity.

    1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-CHLOROBENZOYL)PIPERAZINE: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorobenzoyl group in 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-FLUOROBENZOYL)PIPERAZINE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets .

Properties

Molecular Formula

C24H20FN3O4S2

Molecular Weight

497.6 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C24H20FN3O4S2/c25-19-10-5-4-9-18(19)23(29)27-12-14-28(15-13-27)24-22(26-21(32-24)20-11-6-16-33-20)34(30,31)17-7-2-1-3-8-17/h1-11,16H,12-15H2

InChI Key

ZJNDUTMBZDXEFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5F

Origin of Product

United States

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